molecular formula C15H10BrClN2O B5665913 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- CAS No. 63574-83-4

2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro-

Cat. No.: B5665913
CAS No.: 63574-83-4
M. Wt: 349.61 g/mol
InChI Key: RNBOUZKGTVHUEX-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro- is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of bromine and chlorine atoms, which may influence its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- typically involves the condensation of appropriate substituted benzoyl chlorides with o-phenylenediamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the benzodiazepine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzodiazepines with different functional groups

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.

    Biology: Studied for its interactions with biological receptors, particularly GABA receptors, to understand its pharmacological effects.

    Medicine: Investigated for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new benzodiazepine derivatives with improved efficacy and safety profiles.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of bromine and chlorine atoms may influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-fluoro-1,3-dihydro-
  • 2H-1,4-Benzodiazepin-2-one, 5-(2-chlorophenyl)-7-chloro-1,3-dihydro-
  • 2H-1,4-Benzodiazepin-2-one, 5-(2-iodophenyl)-7-chloro-1,3-dihydro-

Uniqueness

The presence of both bromine and chlorine atoms in 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro- distinguishes it from other similar compounds. These halogen atoms can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to differences in efficacy, potency, and safety profiles.

Properties

IUPAC Name

5-(2-bromophenyl)-7-chloro-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-12-4-2-1-3-10(12)15-11-7-9(17)5-6-13(11)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBOUZKGTVHUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353985
Record name 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63574-83-4
Record name 2H-1,4-Benzodiazepin-2-one, 5-(2-bromophenyl)-7-chloro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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